![molecular formula C30H21N3O2 B296027 7-[2-(benzyloxy)phenyl]-14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B296027.png)
7-[2-(benzyloxy)phenyl]-14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-[2-(benzyloxy)phenyl]-14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. This compound is a heterocyclic compound that has a unique structure, making it an attractive target for researchers to study its synthesis, mechanism of action, and potential applications.
Wirkmechanismus
The mechanism of action of 7-[2-(benzyloxy)phenyl]-14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazole is not yet fully understood. However, studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis, which is programmed cell death. Additionally, this compound has been found to inhibit the activity of certain enzymes that are essential for the survival of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 7-[2-(benzyloxy)phenyl]-14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazole has both biochemical and physiological effects. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis, which is a biochemical effect. Additionally, this compound has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 7-[2-(benzyloxy)phenyl]-14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazole in lab experiments include its high yield, ease of synthesis, and potential applications in various fields. However, the limitations of using this compound in lab experiments include its toxicity and potential side effects.
Zukünftige Richtungen
There are several future directions for research on 7-[2-(benzyloxy)phenyl]-14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazole. One potential direction is to study the structure-activity relationship of this compound to identify more potent derivatives. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify its potential applications in other fields such as agriculture and material science. Finally, more studies are needed to evaluate the safety and toxicity of this compound to determine its potential as a therapeutic agent.
Synthesemethoden
The synthesis of 7-[2-(benzyloxy)phenyl]-14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazole involves the condensation of 2-aminobenzimidazole with 2-(benzyloxy)benzaldehyde and 4-hydroxycoumarin in the presence of a suitable catalyst. The reaction takes place under mild conditions, and the yield of the product is high.
Wissenschaftliche Forschungsanwendungen
7-[2-(benzyloxy)phenyl]-14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazole has shown promising results in various scientific research applications. One of the most significant potential applications of this compound is in the field of medicine. Studies have shown that this compound has anti-cancer properties and can be used to treat various types of cancers. Additionally, this compound has been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Eigenschaften
Molekularformel |
C30H21N3O2 |
|---|---|
Molekulargewicht |
455.5 g/mol |
IUPAC-Name |
11-(2-phenylmethoxyphenyl)-14-oxa-3,10,12-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2,4,6,8,11,15,17,19-nonaene |
InChI |
InChI=1S/C30H21N3O2/c1-2-10-20(11-3-1)19-34-27-17-9-5-13-22(27)28-32-30-23(18-21-12-4-8-16-26(21)35-30)29-31-24-14-6-7-15-25(24)33(28)29/h1-17H,18-19H2 |
InChI-Schlüssel |
RFYBYXQYMGWQQW-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2OC3=C1C4=NC5=CC=CC=C5N4C(=N3)C6=CC=CC=C6OCC7=CC=CC=C7 |
Kanonische SMILES |
C1C2=CC=CC=C2OC3=C1C4=NC5=CC=CC=C5N4C(=N3)C6=CC=CC=C6OCC7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



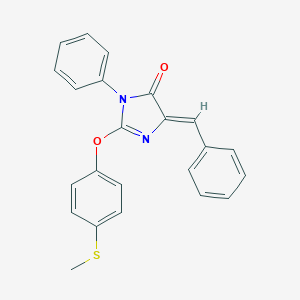
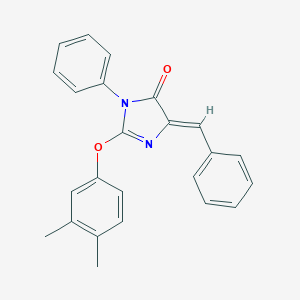
![2-[4-(2-Oxo-1,2-diphenylethylidene)-1,3-dithietan-2-ylidene]-1,2-diphenylethanone](/img/structure/B295950.png)
![8-methoxy-6H-benzo[c]chromen-6-one](/img/structure/B295953.png)
![1-[1-(1-cyclohexyl-1H-tetraazol-5-yl)-2-methylpropyl]piperidine](/img/structure/B295954.png)
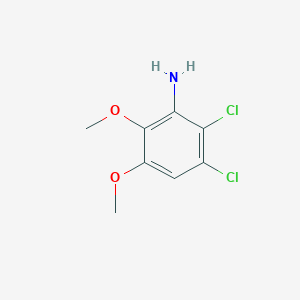
![3-Benzoyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B295957.png)
![9H-anthra[1,9-bc][1,5]benzothiazepin-9-one](/img/structure/B295958.png)
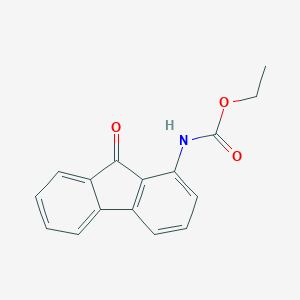
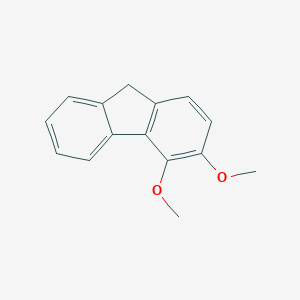
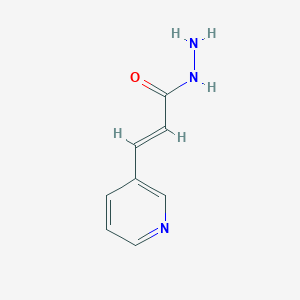
![8-methoxy-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-carbaldehyde](/img/structure/B295965.png)

![Bicyclo[9.2.2]pentadeca-1(13),11,14-trien-5-one](/img/structure/B295967.png)